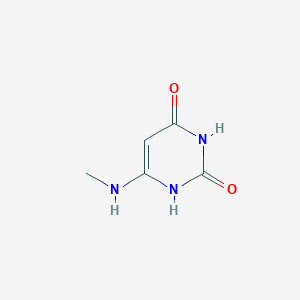

6-(methylamino)pyrimidine-2,4(1H,3H)-dione

説明

The compound “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names such as 6-Methylamino-1H-pyrimidine-2,4-dione and 6-METHYLAMINO URACIL .

Molecular Structure Analysis

The molecular structure of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” consists of a pyrimidine ring with a methylamino group attached to the 6th carbon . The pyrimidine ring also contains two carbonyl groups at the 2nd and 4th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 141.13 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 209 . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .

科学的研究の応用

Chemical Synthesis and Modifications

6-(methylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives are involved in various chemical synthesis processes. For instance, the compound undergoes regioselective amination, as demonstrated in the synthesis of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione, which reacts with alkylamides in liquid ammonia, yielding aminated products (Gulevskaya et al., 1994). Additionally, the synthesis of novel heterocycle derivatives like (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycles has been reported, using chemical structures ascertained by various spectral techniques and density functional theory (DFT) computations (Ashraf et al., 2019).

Biomedical Research

In biomedical research, derivatives of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione are explored for their potential medical applications. One study focused on the effect of whole blood and bone marrow with the addition of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation. The research indicates that these derivatives can potentially increase the body's general adaptive capabilities and have protective effects in extreme conditions (Meshcheryakova et al., 2022). Furthermore, barbituric acid derivatives of 6-(methylamino)pyrimidine-2,4(1H,3H)-dione were synthesized and tested for their in vitro antibacterial activity, showing potential as antibacterial agents (Shukla et al., 2019).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality is used as a module in novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies exhibit extensive hydrogen-bonding intermolecular interactions, making themvaluable in the study of molecular structures and interactions (Fonari et al., 2004).

Organic Chemistry and Compound Synthesis

In organic chemistry, the transformation of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione into various complex structures is a key area of study. For example, its reaction with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes leads to the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting its versatility in synthesizing complex organic compounds (Hamama et al., 2012).

将来の方向性

The future directions for “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, reactivity, and potential applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could also be explored in this context.

特性

IUPAC Name |

6-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVRRPGXQIRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292224 | |

| Record name | 6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(methylamino)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

34284-87-2 | |

| Record name | 34284-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)

![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)

![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)